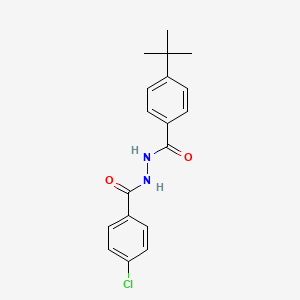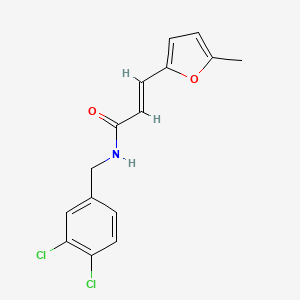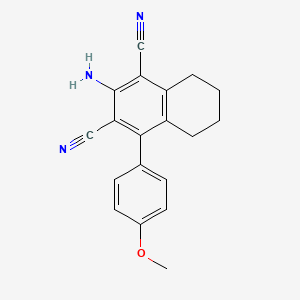![molecular formula C14H12ClN3O3 B5721793 N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5721793.png)
N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery. This compound, also known as CPCA, is a derivative of pyridinecarboximidamide and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide involves the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form bicarbonate and protons. By inhibiting this enzyme, this compound can disrupt the acid-base balance in cancer cells, leading to their death. Additionally, the inhibition of carbonic anhydrase can reduce intraocular pressure in the eye, making this compound a potential treatment for glaucoma.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of carbonic anhydrase IX and XII, which are overexpressed in many types of cancer cells. Furthermore, this compound has been shown to reduce intraocular pressure in animal models, making it a potential treatment for glaucoma. However, the effects of this compound on other physiological systems are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase IX and XII, which are overexpressed in many types of cancer cells. Furthermore, this compound is a potent inhibitor of these enzymes, making it a valuable tool for studying their role in cancer biology. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are several future directions for the study of N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide. One potential direction is the development of novel analogs of this compound that exhibit improved potency and selectivity for carbonic anhydrase IX and XII. Another direction is the investigation of the effects of this compound on other physiological systems, such as the respiratory and renal systems. Furthermore, the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, glaucoma, and osteoporosis, warrants further investigation.
Synthesemethoden
The synthesis of N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-pyridinecarboximidamide with 2-chlorophenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase IX and XII, which are overexpressed in many types of cancer cells. In biochemistry, this compound has been used as a tool to study the role of carbonic anhydrase in biological systems. Furthermore, this compound has been evaluated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, glaucoma, and osteoporosis.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c15-11-3-1-2-4-12(11)20-9-13(19)21-18-14(16)10-5-7-17-8-6-10/h1-8H,9H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZDNXDBIFDJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)ON=C(C2=CC=NC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5721713.png)
![N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5721725.png)
![N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)



phosphinic acid](/img/structure/B5721762.png)

![N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5721768.png)
![isopropyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5721772.png)


![N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5721811.png)
![2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5721818.png)